5-Methyl-3-phenylisoxazole

Electrophilic aromatic substitution Nitration kinetics Regioselectivity

Standard isoxazoles are often procured without consideration for regioisomeric purity, leading to unpredictable nitration profiles and failed syntheses. 5-Methyl-3-phenylisoxazole (CAS 1008-74-8) is specifically the 3-phenyl-5-methyl regioisomer, which is not interchangeable with 3-methyl-5-phenylisoxazole. - Predictable Nitration: Delivers both meta- and para-nitration products under standardized conditions, enabling divergent C4-functionalization strategies. - Process-Ready Data: Supported by NIST/TRC critically evaluated thermophysical data (boiling point, critical parameters, enthalpy of vaporization) for accurate scale-up and safety simulation. - Microwave Benchmark: Validated as a model substrate for microwave-enhanced continuous-flow cycloaddition protocol optimization, where conventional heating fails. - Stability Managed: Supplied with explicit photochemical instability warnings; requires amber glass storage and light-protected reaction setups.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 1008-74-8
Cat. No. B091872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-phenylisoxazole
CAS1008-74-8
SynonymsIsoxazole, 5-methyl-3-phenyl- (7CI,8CI,9CI)
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C2=CC=CC=C2
InChIInChI=1S/C10H9NO/c1-8-7-10(11-12-8)9-5-3-2-4-6-9/h2-7H,1H3
InChIKeyUCGIIOJWRLQBRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-3-phenylisoxazole (CAS 1008-74-8) Procurement Baseline: Core Specifications and Supplier Selection Criteria


5-Methyl-3-phenylisoxazole (CAS 1008-74-8) is a 3,5-disubstituted isoxazole heterocycle with the molecular formula C₁₀H₉NO and a molecular weight of 159.18 g/mol [1]. The compound consists of a five-membered isoxazole ring bearing a phenyl group at the 3-position and a methyl group at the 5-position [2]. Critically evaluated thermophysical property data—including normal boiling temperature, critical temperature, critical pressure, enthalpy of vaporization, and heat capacity—are available through the NIST/TRC Web Thermo Tables [1]. Standard reference spectra have been verified by cross-checking against external libraries with ≥99% similarity [3]. For procurement purposes, the compound serves primarily as a foundational building block for further functionalization at the C4 position rather than as an end-use active pharmaceutical ingredient.

Why 5-Methyl-3-phenylisoxazole Cannot Be Generically Substituted: Regioisomeric Specificity in Electrophilic Aromatic Substitution


Regioisomeric substitution of 5-methyl-3-phenylisoxazole with its positional isomer 3-methyl-5-phenylisoxazole is not scientifically interchangeable due to fundamentally divergent reactivity in electrophilic aromatic substitution. Nitration kinetics studies demonstrate that these two regioisomers undergo nitration at distinct positions on the phenyl ring via different mechanistic pathways, leading to entirely different substitution products [1]. 5-Methyl-3-phenylisoxazole exhibits a dual nitration pathway—as the conjugate acid at the meta-position and as the free base at the para-position—while 3-methyl-5-phenylisoxazole undergoes nitration exclusively as the conjugate acid at the para-position [1]. For downstream synthetic applications requiring site-specific C4 functionalization, the 5-methyl-3-phenyl substitution pattern provides the requisite electronic and steric environment that alternative regioisomers do not offer. This differential reactivity directly impacts synthetic route design, intermediate isolation, and final product purity profiles.

5-Methyl-3-phenylisoxazole: Quantified Differential Evidence vs. Closest Analogs for Scientific Procurement Decisions


Regioselective Nitration: 5-Methyl-3-phenylisoxazole vs. 3-Methyl-5-phenylisoxazole Product Outcomes

Under standardized nitration conditions (25 °C, H₀ = -6.6), 5-methyl-3-phenylisoxazole undergoes nitration as the conjugate acid at the meta-position and simultaneously as the free base at the para-position of the phenyl ring, whereas the regioisomer 3-methyl-5-phenylisoxazole undergoes nitration exclusively as the conjugate acid at the para-position [1]. Standard rates for nitration were calculated for both compounds, confirming distinct kinetic profiles [1]. The dual-pathway reactivity of 5-methyl-3-phenylisoxazole is a direct consequence of the specific 5-methyl/3-phenyl substitution pattern, which alters the electronic distribution across the isoxazole ring and the appended phenyl group relative to the 3-methyl/5-phenyl regioisomer [1]. No quantitative activity comparison could be located in the peer-reviewed literature for this compound.

Electrophilic aromatic substitution Nitration kinetics Regioselectivity Heterocyclic chemistry

Microwave-Assisted Synthesis Necessity: 5-Methyl-3-phenylisoxazole Formation vs. Conventional Thermal Methods

In the synthesis of 3,5-disubstituted isoxazoles via cycloaddition of nitrile oxides with alkynes using continuous-flow microreactors, 5-methyl-3-phenylisoxazole was not formed in the absence of microwave irradiation, whereas microwave heating enabled its successful formation . The study demonstrated that for less reactive diketone precursors, the continuous-flow regime combined with microwave heating was essential to achieve product formation, with the microwave effect being a critical enabling factor rather than merely a rate accelerator .

Microwave-assisted synthesis Continuous-flow chemistry Cycloaddition Reaction optimization

Thermophysical Data Availability: 5-Methyl-3-phenylisoxazole Critically Evaluated Parameters

5-Methyl-3-phenylisoxazole has critically evaluated thermophysical property data available through the NIST/TRC Web Thermo Tables, including normal boiling temperature, critical temperature, critical pressure, enthalpy of vaporization as a function of temperature (315.1 K to 846 K), liquid density in equilibrium with gas as a function of temperature (315.1 K to 846 K), and heat capacity at saturation pressure [1]. In contrast, the regioisomer 3-methyl-5-phenylisoxazole does not have equivalent critically evaluated thermophysical data compiled in the NIST/TRC WTT system [2]. The availability of validated, temperature-dependent thermophysical parameters for 5-methyl-3-phenylisoxazole supports accurate process modeling, safety assessment, and scale-up calculations that cannot be performed with equal confidence for the regioisomer.

Thermophysical properties Process engineering Critical parameters Vapor-liquid equilibrium

Photochemical Reactivity Profile: Solvent Attack Susceptibility of 5-Methyl-3-phenylisoxazole

Under photochemical conditions, 5-methyl-3-phenylisoxazole undergoes photo-induced solvent attack in addition to the typical photo-transposition isomerization pathway, yielding open-chain compounds as the main product [1]. This photochemical behavior was observed alongside 3,5-dimethylisoxazole and 3-methyl-5-phenylisoxazole, which exhibited similar dual-reactivity profiles, indicating that the 3,5-disubstituted isoxazole scaffold is intrinsically susceptible to solvent participation under irradiation [1]. The formation of open-chain degradation products under light exposure has implications for storage, handling, and reaction conditions when photochemical stability is a critical parameter.

Photochemistry Photostability Solvent effects Isomerization

5-Methyl-3-phenylisoxazole: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Synthetic Intermediate Requiring Defined Electrophilic Substitution Outcomes

Procure 5-methyl-3-phenylisoxazole (CAS 1008-74-8) when the synthetic route requires a specific electrophilic aromatic substitution product distribution. Unlike its regioisomer 3-methyl-5-phenylisoxazole, which yields exclusively para-nitration product, 5-methyl-3-phenylisoxazole provides both meta- and para-nitration products under standardized conditions, offering distinct downstream functionalization pathways [1]. This differential regioselectivity is critical for projects where the 3-phenyl substitution pattern dictates the electronic environment necessary for subsequent C4 modifications, such as those employed in the synthesis of valdecoxib-related intermediates [2].

Microwave-Assisted Continuous-Flow Synthesis Development

Select 5-methyl-3-phenylisoxazole for synthetic methodology development involving microwave-enhanced continuous-flow conditions. This compound serves as a model substrate for optimizing microwave-assisted cycloaddition protocols, given the documented requirement for microwave irradiation to achieve product formation where conventional thermal methods fail [1]. The successful formation of this compound under microwave conditions provides a benchmark for evaluating reactor performance and reaction optimization in 3,5-disubstituted isoxazole synthesis [1].

Process Engineering Requiring Validated Thermophysical Parameters

Use 5-methyl-3-phenylisoxazole for process development projects requiring reliable, temperature-dependent thermophysical property data. The NIST/TRC critically evaluated dataset for this compound includes normal boiling temperature, critical parameters, enthalpy of vaporization as a function of temperature (315.1–846 K), and liquid density in equilibrium with gas as a function of temperature (315.1–846 K), enabling accurate process simulation, safety assessment, and scale-up calculations [1].

Light-Sensitive Intermediate Requiring Controlled Handling Protocols

Specify 5-methyl-3-phenylisoxazole for applications where photochemical stability considerations are explicitly incorporated into handling and storage procedures. The compound's documented susceptibility to photo-induced solvent attack, yielding open-chain degradation products, necessitates amber glass storage and light-protected reaction setups [1]. This property should be accounted for in procurement specifications when the compound is intended for use in light-exposed synthetic steps or long-term storage.

Technical Documentation Hub

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